molecular formula C16H20FNO6S2 B2914819 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2319786-38-2

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2914819
CAS No.: 2319786-38-2
M. Wt: 405.46
InChI Key: BKOXGKGFOMKELN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining two sulfur-containing heterocycles: a 1,1-dioxo-thiolan (tetrahydrothiophene 1,1-dioxide) moiety and a 1,1-dioxo-4-thiazepane ring. The thiolan-3-yl group acts as an esterifying agent for the 7-(2-fluorophenyl)-substituted thiazepane carboxylate. Key structural attributes include:

  • 2-Fluorophenyl substituent: The fluorine atom introduces electronegativity, influencing lipophilicity and binding interactions in biological systems.
  • Seven-membered thiazepane ring: Larger ring size compared to five-membered thiazolidinones (e.g., 4-thiazolidinones in ) may confer conformational flexibility .

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO6S2/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-26(15,22)23)16(19)24-12-6-9-25(20,21)11-12/h1-4,12,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOXGKGFOMKELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiolan and thiazepane rings, followed by the introduction of the fluorophenyl group and the carboxylate moiety. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiolan and thiazepane rings can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur and fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
Target compound Thiolan + Thiazepane 2-Fluorophenyl, dual sulfone groups Potential kinase/HDAC inhibition (inferred) [Synthetic analogs in ]
1-(1,1-Dioxo-thiolan-3-yl)-5-methylpyrazole-4-carboxylic acid () Thiolan + Pyrazole Methylpyrazole, carboxylic acid Intermediate for bioactive molecules
7-(2-Fluorophenyl)triazolo[1,5-a]pyrimidine-5-carboxylic acid () Triazolo-pyrimidine 2-Fluorophenyl, carboxamide Anticancer/antioxidant activity
BRAF/HDAC inhibitors () Thiazole + Pyrimidine 2-Fluorophenyl sulfonamides, hydroxamates Dual BRAF/HDAC inhibition (IC₅₀: 10–100 nM)
4-Thiazolidinones () Thiazolidinone Variable aryl/alkyl groups Antimicrobial, anti-inflammatory

Electronic and Steric Effects

  • Sulfone vs. Sulfur-Only Rings: The dual sulfone groups in the target compound increase polarity and metabolic stability compared to non-oxidized thiolan/thiazepane analogs (e.g., thiophene derivatives in ) .
  • 2-Fluorophenyl vs. Other Aryl Groups : The fluorine atom’s electronegativity enhances binding to aromatic pockets in enzymes (e.g., BRAF kinase in ), similar to 2,6-difluorophenyl sulfonamides in HDAC inhibitors .

Inferred Pharmacological Activity

While direct biological data for the target compound is unavailable, structural analogs suggest:

  • Antioxidant Activity : The 2-fluorophenyl group in triazolopyrimidines () correlates with radical scavenging, suggesting possible antioxidant applications .

Physicochemical Properties

  • Solubility: Sulfone groups improve aqueous solubility compared to non-oxidized analogs.
  • LogP : Estimated LogP ~2.5 (similar to BRAF/HDAC inhibitors in ), balancing membrane permeability and solubility .

Biological Activity

The compound 1,1-dioxo-1lambda6-thiolan-3-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.

The chemical structure of the compound includes a thiolane and thiazepane ring system, which are known for their biological relevance. The molecular formula is C15H18FN3O4S2, with a molecular weight of 387.44 g/mol. Its unique structural features contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thiolane and thiazepane rings.
  • Introduction of the fluorophenyl group.
  • Functionalization at the carboxylate position.

These synthetic routes are essential for producing compounds with desired biological activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds featuring thiazepane and thiolane moieties. For instance, derivatives of thiazepan-6-one 1,1-dioxides have shown promising cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. In these studies:

  • Compounds exhibited IC50 values ranging from 0.06 mM to 0.13 mM, indicating significant cytotoxicity.
  • The presence of specific substituents influenced the degree of activity, suggesting structure-activity relationships (SAR) are crucial in designing effective anticancer agents .
CompoundIC50 (mM)Cell LineActivity Level
13a0.07MDA-MB-231High
6e0.13MDA-MB-231Moderate
5a0.25MDA-MB-231Low

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The fluorophenyl group may interact with specific enzymes or receptors involved in cancer cell proliferation.
  • The sulfonyl group enhances solubility and bioavailability, facilitating interaction with biological targets.

Case Studies

A notable study focused on the synthesis and evaluation of various thiazepan derivatives demonstrated their potential as anticancer agents. In this study:

  • Several derivatives were tested for cytotoxicity against different cancer cell lines.
  • Compounds with specific structural modifications showed enhanced activity compared to their parent compounds .

Comparative Analysis

When compared to other known anticancer agents, such as traditional chemotherapeutics, compounds containing the thiolane-thiazepane framework displayed a unique profile:

  • Selectivity : They exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Synergistic Effects : Combinations with existing therapies showed improved efficacy.

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